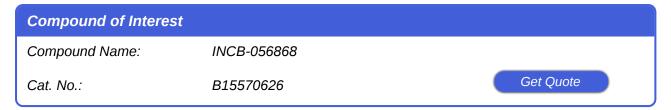


Application Notes and Protocols: Povorcitinib in Hidradenitis Suppurativa Research Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of povorcitinib in the context of hidradenitis suppurativa (HS), including summaries of clinical trial data, its mechanism of action, and detailed protocols for its application in relevant research models.

Introduction

Hidradenitis suppurativa (HS) is a chronic, inflammatory skin disease characterized by painful nodules, abscesses, and draining tunnels.[1][2] The pathogenesis of HS is complex and not fully understood, but it is known to involve the occlusion of hair follicles and subsequent inflammation.[1] Over-activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is believed to be a key driver of the inflammation in HS.[3]

Povorcitinib (INCB054707) is an oral, selective Janus kinase 1 (JAK1) inhibitor that has shown significant efficacy in clinical trials for moderate to severe HS.[4][5][6][7] By inhibiting JAK1, povorcitinib modulates the signaling of several pro-inflammatory cytokines implicated in the pathophysiology of HS.[1][8][9] These notes are intended to guide researchers in designing and executing preclinical studies to further elucidate the therapeutic potential of povorcitinib in HS.

Mechanism of Action



Povorcitinib is a small-molecule inhibitor that selectively targets JAK1.[1][9] The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors.[10] In HS, proinflammatory cytokines such as interleukins (IL-6, IL-12, IL-23) and interferons utilize the JAK/STAT pathway to exert their effects.[2] By inhibiting JAK1, povorcitinib disrupts the downstream signaling cascade, leading to a reduction in the inflammatory response.[8][9] Transcriptomic and proteomic analyses from phase 2 studies have shown that povorcitinib treatment is associated with the downregulation of multiple HS and inflammatory signaling markers.[1]



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Povorcitinib's Mechanism of Action

Povorcitinib in Human Clinical Trials for Hidradenitis Suppurativa

Povorcitinib has undergone extensive evaluation in phase 2 and phase 3 clinical trials (STOP-HS1 and STOP-HS2) for the treatment of moderate to severe HS.[4][5][7][11] The primary endpoint in these studies was the proportion of patients achieving Hidradenitis Suppurativa Clinical Response (HiSCR), defined as at least a 50% reduction from baseline in the total abscess and inflammatory nodule (AN) count with no increase in abscess or draining tunnel count.[11]

Table 1: Efficacy of Povorcitinib in Phase 3 Clinical Trials (STOP-HS1 & STOP-HS2) at Week 12



Trial	Treatment Group	Percentage of Patients Achieving HiSCR50	Placebo
STOP-HS1	Povorcitinib 45 mg	40.2%	29.7%
Povorcitinib 75 mg	40.6%	29.7%	
STOP-HS2	Povorcitinib 45 mg	42.3%	28.6%
Povorcitinib 75 mg	42.3%	28.6%	

Data sourced from multiple reports on the STOP-HS1 and STOP-HS2 trials.[5][7][12]

Table 2: Efficacy of Povorcitinib in Patients with Prior

Biologic Exposure (Phase 3 Trials)

Trial	Treatment Group	Percentage of Patients Achieving HiSCR50	Placebo
STOP-HS1	Povorcitinib 45 mg	34.2%	21.9%
Povorcitinib 75 mg	37.8%	21.9%	
STOP-HS2	Povorcitinib 45 mg	45.0%	19.5%
Povorcitinib 75 mg	40.0%	19.5%	

These results highlight the potential of povorcitinib in a treatment-resistant patient population. [3][4][5]

Table 3: Efficacy of Povorcitinib in a Phase 2 Dose-Ranging Study at Week 16



Treatment Group	Mean Change from Baseline in AN Count	Percentage of Patients Achieving HiSCR
Povorcitinib 15 mg	-5.2	48.1%
Povorcitinib 45 mg	-6.9	44.2%
Povorcitinib 75 mg	-6.3	45.3%
Placebo	-2.5	28.8%

This phase 2 study demonstrated a significant reduction in abscess and inflammatory nodule count compared to placebo.[6]

Experimental Protocols for Povorcitinib in HS Research Models

While extensive clinical data exists, published research on povorcitinib in preclinical HS models is limited. The following protocols are proposed based on established methodologies for studying HS and the known mechanism of action of povorcitinib.

Protocol 1: In Vitro Assessment of Povorcitinib on Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs) from HS Patients

Objective: To determine the effect of povorcitinib on the production of pro-inflammatory cytokines by PBMCs isolated from patients with HS.

Materials:

- Povorcitinib (INCB054707)
- Ficoll-Paque
- RPMI-1640 medium
- Fetal bovine serum (FBS)



- Penicillin-Streptomycin
- Lipopolysaccharide (LPS)
- Phytohemagglutinin (PHA)
- Human TNF-α, IL-1β, IL-6, IL-17, and IFN-y ELISA kits
- 96-well cell culture plates
- Blood samples from HS patients and healthy controls

Methodology:

- PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Cell Culture: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed 2 x 10⁵ cells per well in a 96-well plate.
- Povorcitinib Treatment: Pre-treat cells with varying concentrations of povorcitinib (e.g., 1 nM to 10 μM) for 1 hour. Include a vehicle control (e.g., DMSO).
- Stimulation: Stimulate the cells with LPS (1 μ g/mL) or PHA (5 μ g/mL) to induce cytokine production. Include unstimulated controls.
- Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
- Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-1β, IL-6, IL-17, and IFN-y using ELISA kits according to the manufacturer's instructions.
- Data Analysis: Analyze the dose-dependent effect of povorcitinib on cytokine production and calculate IC50 values.

Protocol 2: Evaluation of Povorcitinib in a Keratinocyte-Fibroblast Co-culture Model of HS



Objective: To assess the anti-inflammatory and anti-fibrotic effects of povorcitinib in a 3D skin equivalent model relevant to HS.

Materials:

- Human epidermal keratinocytes (HEKs)
- Human dermal fibroblasts (HDFs)
- Keratinocyte growth medium
- Fibroblast growth medium
- Povorcitinib
- Pro-inflammatory stimuli (e.g., TNF-α, IL-17A)
- Cell culture inserts (e.g., Transwell®)
- Collagen gel matrix
- Reagents for histology (hematoxylin and eosin staining)
- Reagents for immunohistochemistry (e.g., antibodies for K16, Ki67, vimentin)
- RNA extraction kit and reagents for qRT-PCR

Methodology:

- Fibroblast-Containing Matrix: Prepare a collagen gel containing HDFs and allow it to contract for 5-7 days.
- Keratinocyte Seeding: Seed HEKs on top of the contracted collagen gel.
- Air-Liquid Interface Culture: Culture the 3D skin equivalents at the air-liquid interface to promote epidermal differentiation.
- HS-like Phenotype Induction: After differentiation, stimulate the cultures with a cocktail of pro-inflammatory cytokines (e.g., TNF-α and IL-17A) to induce an HS-like inflammatory and



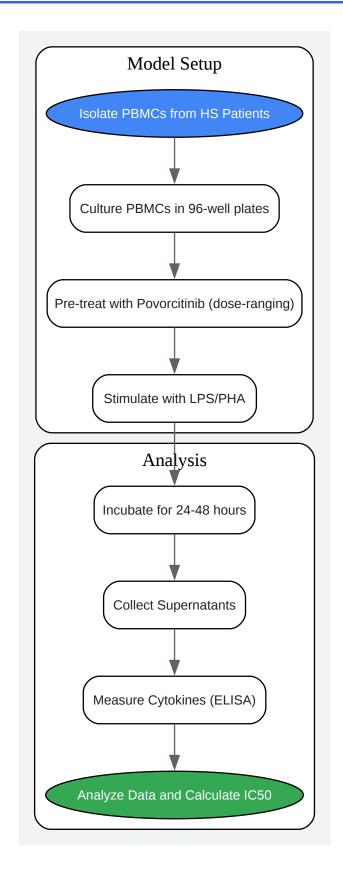




fibrotic phenotype.

- Povorcitinib Treatment: Treat the cultures with povorcitinib at various concentrations for a specified duration (e.g., 72 hours).
- Histological Analysis: Fix, embed, and section the 3D skin equivalents. Perform H&E staining to assess epidermal thickness and overall morphology.
- Immunohistochemistry: Perform IHC for markers of proliferation (Ki67), hyperkeratosis (K16), and fibrosis (vimentin).
- Gene Expression Analysis: Extract RNA from the cultures and perform qRT-PCR to analyze the expression of genes involved in inflammation (e.g., IL6, IL8) and fibrosis (e.g., COL1A1, ACTA2).





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In Vitro Experimental Workflow



Safety and Tolerability

In clinical trials, povorcitinib has been generally well-tolerated.[4][5][6][9] The safety profile is consistent with previous data, with no new safety signals observed in the phase 3 studies.[4][7] Adverse events reported in a phase 2 study were comparable between the povorcitinib and placebo groups.[6] Some reported side effects in studies of povorcitinib include anemia, folliculitis, and elevated creatine phosphokinase (CPK) levels, though these were uncommon. [9]

Conclusion

Povorcitinib has demonstrated significant efficacy and a favorable safety profile in clinical trials for moderate to severe hidradenitis suppurativa. Its mechanism of action as a selective JAK1 inhibitor makes it a promising therapeutic agent for this debilitating inflammatory skin disease. The provided protocols offer a framework for researchers to further investigate the cellular and molecular effects of povorcitinib in relevant preclinical models of HS, which will be crucial for optimizing its therapeutic application and understanding its full potential.

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